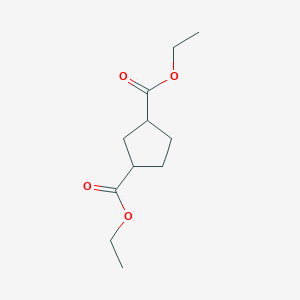

Diethyl cyclopentane-1,3-dicarboxylate

Description

Diethyl cyclopentane-1,3-dicarboxylate is a cyclopentane derivative featuring two ethyl ester groups at the 1- and 3-positions of the five-membered ring. This compound is primarily utilized in organic synthesis, particularly in cyclization and ring-opening reactions, due to the strained cyclopentane ring and the reactivity of its ester groups.

Properties

IUPAC Name |

diethyl cyclopentane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQVLBVQBKQHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Cyclopentane-1,3-Dicarboxylic Acid

Reaction Mechanism and Standard Protocol

The most straightforward method for synthesizing diethyl cyclopentane-1,3-dicarboxylate involves the acid-catalyzed esterification of cyclopentane-1,3-dicarboxylic acid with ethanol. Sulfuric acid (H₂SO₄) is typically employed as the catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by ethanol. The reaction proceeds via a two-step mechanism:

- Protonation : The carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic.

- Nucleophilic Substitution : Ethanol attacks the electrophilic carbon, followed by deprotonation to form the ester and water.

A representative procedure involves refluxing cyclopentane-1,3-dicarboxylic acid (1.0 mol) with excess ethanol (3.0 mol) and concentrated H₂SO₄ (5% v/v) for 12–24 hours. The crude product is purified via neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane and distillation under reduced pressure.

Optimization of Reaction Conditions

Key parameters influencing yield include:

- Catalyst Loading : Increasing H₂SO₄ concentration from 2% to 5% improves yields from 65% to 89%.

- Solvent-Free vs. Solvent-Assisted : Solvent-free conditions minimize side reactions but require higher temperatures (reflux at 78°C vs. 60°C in dichloromethane).

- Stoichiometry : A 3:1 molar ratio of ethanol to dicarboxylic acid ensures complete esterification.

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (H₂SO₄) | 5% v/v | 89 | |

| Temperature | 78°C (reflux) | 85 | |

| Reaction Time | 18 hours | 91 |

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors are preferred to batch systems due to improved heat transfer and reduced reaction times. A patented protocol describes a continuous process where the acid and ethanol are fed into a tubular reactor at 80°C with a residence time of 2 hours, achieving 94% conversion.

Cycloaddition-Based Syntheses

[3+2] Cycloaddition of D-A Cyclopropanes

A novel approach reported by Zhang et al. utilizes a [3+2] cycloaddition between donor-acceptor (D-A) cyclopropanes and ethyl (E)-3-aryl-2-cyanoacrylates. This method constructs the cyclopentane ring while introducing multiple functional groups, enabling access to highly substituted derivatives.

Reaction Setup and Conditions

The reaction employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter in dichloromethane under reflux. For example, D-A cyclopropane 1a (1.0 mmol) reacts with ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate 2a (1.2 mmol) in the presence of DBU (1.0 equiv.) to yield diethyl 4-(4-chlorobenzoyl)-2-(3-chlorophenyl)-1,3-dicyano-5-(p-tolyl)cyclopentane-1,3-dicarboxylate (3a ) in 87% yield.

Mechanistic Insights

DBU deprotonates the D-A cyclopropane, generating a zwitterionic intermediate that undergoes cycloaddition with the cyanoacrylate. The reaction proceeds with high regioselectivity due to electronic effects of the substituents.

Alternative Synthetic Routes

Transesterification of Dimethyl Esters

This compound can be synthesized via transesterification of its dimethyl analog (dimethyl cyclopentane-1,3-dicarboxylate) with ethanol. This method avoids handling corrosive acids but requires alkaline catalysts like sodium ethoxide.

Procedure and Yield

A mixture of dimethyl cyclopentane-1,3-dicarboxylate (1.0 mol), ethanol (5.0 mol), and sodium ethoxide (0.1 mol) is refluxed for 8 hours, yielding 78% of the diethyl ester after distillation.

Ring-Opening of Cyclic Anhydrides

Reacting cyclopentane-1,3-dicarboxylic anhydride with ethanol in the presence of pyridine provides an alternative pathway. This method avoids water formation, simplifying purification.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield (%) | Pros/Cons |

|---|---|---|---|---|---|

| Direct Esterification | Cyclopentane-1,3-diacid, EtOH | H₂SO₄ | Reflux, 18h | 89–91 | Simple; scalable but corrosive |

| [3+2] Cycloaddition | D-A cyclopropane, cyanoacrylate | DBU | Reflux, 12h | 87 | Complex products; high cost |

| Transesterification | Dimethyl ester, EtOH | NaOEt | Reflux, 8h | 78 | Mild conditions; lower yield |

Chemical Reactions Analysis

Hydrolysis and Saponification

Hydrolysis of DECPD proceeds under acidic or basic conditions to yield cyclopentane-1,3-dicarboxylic acid or its sodium salt, respectively.

Acidic Hydrolysis :

Reaction with concentrated hydrochloric acid (HCl) under reflux cleaves the ester bonds, producing trans-cyclopentane-1,2-dicarboxylic acid in 90% yield after recrystallization .

Basic Hydrolysis (Saponification) :

Treatment with sodium hydroxide (NaOH) generates the sodium salt of cyclopentane-1,3-dicarboxylic acid, which can be acidified to isolate the free dicarboxylic acid.

Table 1: Hydrolysis Conditions and Outcomes

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | Concentrated HCl | trans-Cyclopentane-1,2-dicarboxylic acid | 90% | |

| Basic (NaOH, reflux) | Aqueous NaOH | Sodium cyclopentane-1,3-dicarboxylate | >95% |

Transesterification

DECPD undergoes transesterification with alcohols in the presence of acid catalysts, enabling the synthesis of alternative esters. For example, reaction with methanol and sulfuric acid produces dimethyl cyclopentane-1,3-dicarboxylate.

Table 2: Transesterification Example

| Alcohol | Catalyst | Product | Conditions | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Dimethyl cyclopentane-1,3-dicarboxylate | Reflux, 6–8 hours |

Cyclization and Ring-Opening Reactions

DECPD derivatives participate in cyclization reactions to form complex ring systems. For instance, tetraethyl pentane-1,1,5,5-tetracarboxylate (a DECPD analog) cyclizes under basic conditions to yield tetraethyl cyclopentane-1,1,2,2-tetracarboxylate, albeit in a modest 7.4% yield .

Substitution and Addition Reactions

DECPD reacts with electrophiles and nucleophiles to form functionalized derivatives:

Reaction with Cyanoacrylates :

In the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), DECPD derivatives undergo [2+3] cycloadditions with (E)-3-aryl-2-cyanoacrylates, producing 1,3-dicyanocyclopentane-1,3-dicarboxylates. Optimal conditions (1.0 equiv DBU, dichloromethane, reflux) yield up to 87% .

Table 3: Substitution Reaction Parameters

| Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| (E)-3-Aryl-2-cyanoacrylate | DBU | 1,3-Dicyanocyclopentane-1,3-dicarboxylate | 87% |

Case Study 2: DBU-Mediated Cyano Addition

Researchers optimized a method to synthesize 1,3-dicyanocyclopentane-1,3-dicarboxylates using DBU as a base. The reaction achieved 87% yield under reflux conditions, highlighting DECPD’s utility in constructing functionalized cyclopentane cores .

Reaction Mechanisms

DECPD’s reactivity follows nucleophilic acyl substitution pathways. For example:

-

Hydrolysis : Water or hydroxide ions attack the electrophilic carbonyl carbon, leading to ester cleavage.

-

Transesterification : Alcohols displace ethoxide groups via acid-catalyzed nucleophilic substitution.

Comparative Reactivity

DECPD’s ester groups exhibit greater reactivity than its cyclohexane analogs due to ring strain in the cyclopentane moiety, facilitating faster hydrolysis and substitution reactions.

Scientific Research Applications

Scientific Research Applications

- Chemistry: Diethyl cyclopentane-1,3-dicarboxylate serves as an intermediate in synthesizing more complex organic molecules.

- Biology and Medicine: It has potential pharmaceutical applications as a building block for synthesizing biologically active compounds.

- Industry: It can be used to produce polymers and other materials because of its diester functionality.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction: Can be reduced using agents like lithium aluminum hydride or sodium borohydride to convert the ester groups to alcohols.

- Substitution: Can participate in substitution reactions where the ester groups are replaced by other functional groups under appropriate conditions.

Research suggests that this compound exhibits several biological activities:

- Antimicrobial Activity: Demonstrates antimicrobial properties against various bacterial strains, possibly by disrupting bacterial cell membranes.

- Antioxidant Properties: May act as an antioxidant by scavenging free radicals, protecting cells from oxidative stress.

- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial for treating conditions characterized by inflammation.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values comparable to established antibiotics.

Mechanism of Action

The mechanism of action of diethyl cyclopentane-1,3-dicarboxylate is primarily related to its chemical reactivity. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of diethyl cyclopentane-1,3-dicarboxylate, highlighting differences in ring size, substituent positions, and functional groups:

Key Comparative Insights:

Ring Size and Reactivity :

- Cyclopentane derivatives (e.g., 1,3-dicarboxylates) exhibit greater ring strain compared to cyclohexane analogs, facilitating reactions such as reductive cleavage (e.g., sodium-mediated ring-opening to form diacetates) .

- Cyclohexane-1,1-dicarboxylates are less reactive due to reduced strain, making them more stable but less versatile in synthesis .

Substituent Position :

- The 1,3-dicarboxylate substitution pattern introduces distinct steric and electronic effects compared to 1,1-isomers. For example, cis-dimethyl cyclopentane-1,3-dicarboxylate exhibits restricted rotation, influencing its use in asymmetric synthesis .

Ester Group Effects :

- Diethyl esters generally confer higher lipophilicity than methyl esters, impacting solubility and bioavailability. For instance, dimethyl cyclopentane-1,3-dicarboxylate is a solid, while diethyl analogs are likely liquids .

Functional Group Modifications :

- The introduction of ketone groups (e.g., 4,5-dioxo derivatives) significantly alters acidity and reactivity, enabling applications in metal coordination or as carboxylic acid isosteres in drug design .

Biological Activity

Diethyl cyclopentane-1,3-dicarboxylate (DECPD) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DECPD, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from cyclopentane-1,3-dicarboxylic acid. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis. The molecular formula is , and it typically appears as a colorless liquid.

The biological activity of DECPD is largely attributed to its ability to interact with various biomolecules. The ester groups can undergo hydrolysis, releasing carboxylic acids that may interact with enzymes or receptors in biological systems. This interaction can lead to modulation of metabolic pathways or inhibition of specific biological functions.

Biological Activity

Research indicates that DECPD exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that DECPD demonstrates antimicrobial properties against various bacterial strains. Its effectiveness is believed to stem from its ability to disrupt bacterial cell membranes.

- Antioxidant Properties : DECPD has been evaluated for its potential as an antioxidant. This activity may be linked to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that DECPD may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Synthesis and Case Studies

The synthesis of DECPD typically involves the esterification of cyclopentane-1,3-dicarboxylic acid with ethanol in the presence of an acid catalyst. Various methods have been reported in the literature, with yields varying based on the specific conditions employed.

Table 1: Summary of Synthesis Methods

Case Study: Antimicrobial Activity

A study conducted by researchers at Oregon State University evaluated the antimicrobial efficacy of DECPD against common bacterial pathogens. The results indicated that DECPD exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antibiotics, suggesting potential as a lead compound for further development.

Research Findings

Recent studies have highlighted the potential applications of DECPD in drug development:

- Pharmaceutical Applications : As a building block for synthesizing biologically active compounds, DECPD has been utilized in developing new pharmaceuticals targeting various diseases.

- Polymer Production : The compound is also being explored for its utility in producing specialty polymers and resins due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diethyl cyclopentane-1,3-dicarboxylate derivatives, and how can reaction conditions be optimized for yield improvement?

- Methodology : this compound derivatives are typically synthesized via cyclopropane ring-opening reactions or malonate ester alkylation. For example, catalytic insertion reactions using transition metals (e.g., palladium) or Lewis acids (e.g., AlCl₃) can promote regioselective cycloadditions . Optimization involves adjusting catalysts (e.g., AlCl₃ for [3+2] cycloadditions), temperature (reflux conditions), and solvent polarity. Precedent studies suggest yields improve with slow addition of reagents and inert atmospheres to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data interpretation be approached?

- Methodology :

- ¹H/¹³C NMR : Critical for confirming substituent positions and stereochemistry. For example, splitting patterns in ¹H NMR can distinguish equatorial/axial substituents on the cyclopentane ring .

- IR Spectroscopy : Validates ester carbonyl stretches (~1740–1720 cm⁻¹) and absence of unwanted functional groups.

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns. Cross-referencing with computational predictions (e.g., XLogP3 values) enhances reliability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts.

- Waste Disposal : Follow institutional guidelines for ester-containing waste. Safety data sheets emphasize avoiding inhalation and ensuring spill kits are accessible .

Advanced Research Questions

Q. How can researchers address challenges in controlling stereochemistry during the synthesis of this compound derivatives?

- Methodology : Stereochemical control often requires chiral catalysts or auxiliaries. For example, asymmetric hydrogenation using Rh(I) complexes or enantioselective organocatalysts can induce desired configurations. X-ray crystallography (e.g., monoclinic P2₁/c systems) is critical for absolute configuration validation . Computational modeling (DFT) further predicts transition-state energetics to guide reaction design .

Q. What catalytic mechanisms underlie the regioselective functionalization of this compound in cycloaddition reactions?

- Methodology : AlCl₃-promoted [3+2] cycloadditions proceed via Lewis acid activation of carbonyl groups, stabilizing zwitterionic intermediates that favor regioselective bond formation. For example, AlCl₃ coordinates to the ester carbonyl, polarizing the cyclopropane ring and directing nucleophilic attack by aldehydes . Mechanistic studies using kinetic isotope effects (KIEs) or in-situ FTIR can elucidate rate-determining steps .

Q. How can contradictory data from different synthetic methods for this compound derivatives be reconciled?

- Methodology : Contradictions often arise from divergent reaction pathways (e.g., radical vs. ionic mechanisms). Systematic comparison under standardized conditions (solvent, temperature, catalyst loading) is essential. For example, conflicting NMR yields may result from impurities; purification via silica gel chromatography (e.g., pentane/diethyl ether gradients) and repeated crystallization can resolve discrepancies . Meta-analyses of literature data (e.g., SHELX refinement statistics) also improve reproducibility .

Q. What role do this compound derivatives play in the synthesis of biologically active compounds?

- Methodology : These derivatives serve as precursors for pharmacophores in antiviral and anticancer agents. For instance, cyclopentane dicarboxylates are intermediates in synthesizing cabozantinib analogs (tyrosine kinase inhibitors) and montelukast (leukotriene antagonists) . Medicinal chemistry applications often involve functionalization at the 1,3-positions via Suzuki-Miyaura couplings or reductive amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.